4-Bromo-L-phenylalanine

Description

BenchChem offers high-quality 4-Bromo-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

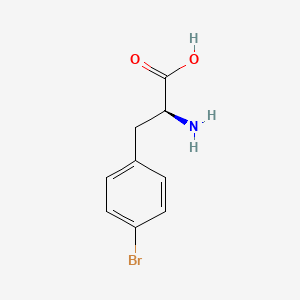

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMUHKUIQHFMTH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24250-84-8 | |

| Record name | 4-Bromo-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Utility of a Halogenated Amino Acid

An In-Depth Technical Guide to 4-bromo-L-phenylalanine: Structure, Properties, and Applications

In the landscape of molecular science, the ability to subtly modify biological building blocks provides a powerful toolkit for probing and manipulating complex systems. 4-bromo-L-phenylalanine, an unnatural amino acid derivative, stands out as a pivotal reagent in this arena.[1][2] Characterized by the substitution of a hydrogen with a bromine atom at the para-position of the phenyl ring, this compound retains the core structure of L-phenylalanine, allowing it to be recognized and utilized by biological machinery.[1] However, the introduction of the bromine atom imparts unique physicochemical properties that make it an invaluable tool for researchers, scientists, and drug development professionals.[1][3]

This guide offers a comprehensive exploration of 4-bromo-L-phenylalanine, moving beyond a simple datasheet to provide insights into its chemical logic, experimental utility, and strategic applications. We will delve into its structural and physicochemical characteristics, synthesis methodologies, and its critical role in advancing peptide chemistry, drug discovery, and biochemical research.

Molecular and Structural Characteristics

At its core, 4-bromo-L-phenylalanine is an analogue of the essential amino acid L-phenylalanine.[1] Its fundamental utility stems from this similarity, while its unique applications are a direct consequence of the halogen substitution.

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-3-(4-bromophenyl)propanoic acid[4] |

| Synonyms | L-Phe(4-Br)-OH, p-Bromo-L-phenylalanine, H-Phe(4-Br)-OH[1] |

| CAS Number | 24250-84-8[1][5] |

| Molecular Formula | C₉H₁₀BrNO₂[1][5] |

| Molecular Weight | 244.09 g/mol [4][5] |

| Appearance | Off-white or slightly yellow crystalline powder[1][5] |

graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N [label="NH₂", fontcolor="#202124"]; CA [label="Cα", fontcolor="#202124"]; C [label="C", fontcolor="#202124"]; O1 [label="O", fontcolor="#202124"]; O2 [label="OH", fontcolor="#202124"]; CB [label="Cβ", fontcolor="#202124"]; CG [label="Cγ", fontcolor="#202124"]; CD1 [label="Cδ1", fontcolor="#202124"]; CD2 [label="Cδ2", fontcolor="#202124"]; CE1 [label="Cε1", fontcolor="#202124"]; CE2 [label="Cε2", fontcolor="#202124"]; CZ [label="Cζ", fontcolor="#202124"]; Br [label="Br", fontcolor="#EA4335"]; H_alpha [label="H", fontcolor="#202124"];

// Positioning N [pos="0,1!"]; CA [pos="1,0!"]; C [pos="2.5,0.5!"]; O1 [pos="3.2,0!"]; O2 [pos="2.8,1.5!"]; CB [pos="0.7,-1.5!"]; CG [pos="1.7,-2.5!"]; CD1 [pos="1.2,-3.8!"]; CD2 [pos="2.9,-3.8!"]; CE1 [pos="1.9,-5!"]; CE2 [pos="3.6,-5!"]; CZ [pos="3.1,-6.2!"]; Br [pos="3.8,-7.5!"]; H_alpha [pos="1.5,0.8!"];

// Bonds N -- CA; CA -- C; C -- O1 [style=double]; C -- O2; CA -- CB; CA -- H_alpha; CB -- CG; CG -- CD1; CG -- CD2; CD1 -- CE1; CD2 -- CE2; CE1 -- CZ; CE2 -- CZ; CZ -- Br; }

Caption: Chemical structure of 4-bromo-L-phenylalanine.

The bromine atom is an electron-withdrawing group, which influences the electronic properties of the aromatic ring.[3] This modification increases the molecule's lipophilicity and, critically, introduces a reactive handle.[3] The carbon-bromine bond can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira), making it a versatile building block for synthesizing more complex molecules.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-bromo-L-phenylalanine is essential for its effective use in experimental design.

| Property | Value | Source |

| Melting Point | ~265 °C (decomposes) | [5][6] |

| Density | 1.588 ± 0.06 g/cm³ (Predicted) | [5][6] |

| pKa | 2.18 ± 0.10 (Predicted) | [5][6] |

| Solubility | Slightly soluble in methanol and water (enhanced by sonication/heating). Soluble in acetic acid and DMSO. | [5][6] |

| Stability | Hygroscopic | [5][6][7] |

| Optical Activity | [α]20/D 22.0±2°, c = 0.5% in H₂O | [6] |

The limited aqueous solubility at room temperature necessitates the use of organic co-solvents or heating for many biochemical applications. Its hygroscopic nature demands careful storage under inert, dry conditions to maintain sample integrity.[5][7]

Synthesis and Chemical Reactivity

The synthesis of 4-bromo-L-phenylalanine can be approached through both chemical and enzymatic routes.

Chemical Synthesis

A common laboratory method involves the direct bromination of L-phenylalanine. However, to control selectivity and protect the reactive amino and carboxyl groups, a protection-bromination-deprotection strategy is often employed. The amino group is typically protected with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) group.[8][9]

Illustrative Protocol: Boc-Protected Synthesis

-

Protection: L-phenylalanine is reacted with Di-tert-butyl dicarbonate (Boc)₂O under basic conditions to yield Boc-L-phenylalanine.

-

Bromination: The protected amino acid is then subjected to electrophilic aromatic substitution using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent. The para-position is sterically and electronically favored.

-

Purification: The resulting Boc-4-bromo-L-phenylalanine is purified, typically by column chromatography.

-

Deprotection (Optional): The Boc group can be removed using a strong acid, such as trifluoroacetic acid (TFA), to yield the final product.[2] For peptide synthesis, the protected form is used directly.[8]

Caption: A simplified chemical synthesis workflow for 4-bromo-L-phenylalanine.

Enzymatic Synthesis

A more sustainable and highly stereoselective approach involves the use of phenylalanine ammonia lyases (PALs). These enzymes catalyze the reversible addition of ammonia to a cinnamic acid derivative.[10] For 4-bromo-L-phenylalanine, the process starts with 4-bromocinnamic acid.

Experimental Protocol: Enzymatic Synthesis

-

Reaction Setup: A buffered aqueous solution is prepared containing 4-bromocinnamic acid (substrate), a high concentration of an ammonia source (e.g., 5M ammonium carbamate), and the PAL enzyme (e.g., AvPAL or PbPAL).[10]

-

Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 37°C) with gentle agitation.[10]

-

Monitoring: The reaction progress is monitored by HPLC, measuring the depletion of the substrate.[10]

-

Workup and Purification: Once equilibrium is reached, the enzyme is removed (e.g., by filtration if immobilized), and the product is isolated from the reaction mixture, often through crystallization or chromatography.

This biocatalytic method is advantageous as it avoids protecting groups and harsh reagents, directly producing the enantiomerically pure L-isomer.[10]

Core Applications in Research and Development

The strategic incorporation of the bromine atom makes 4-bromo-L-phenylalanine a uniquely versatile tool.[1]

Peptide Synthesis and Protein Engineering

Its structural similarity to phenylalanine allows it to be incorporated into peptides and proteins using standard solid-phase peptide synthesis (SPPS) or in vivo methodologies.[1][6]

-

Rationale for Use:

-

Spectroscopic Probe: The bromine atom can serve as a spectroscopic probe to study local protein environments.[11]

-

Structural Modification: It can subtly alter protein folding, stability, and conformational dynamics, providing insights into structure-function relationships.[1][11]

-

Heavy Atom for Crystallography: As a heavy atom, bromine is exceptionally useful for solving the phase problem in X-ray crystallography, aiding in the determination of novel protein structures.

-

Caption: Workflow for incorporating 4-bromo-L-phenylalanine into a peptide via SPPS.

Drug Discovery and Medicinal Chemistry

4-bromo-L-phenylalanine is a key building block in the synthesis of novel therapeutics.[1][8]

-

Enzyme Inhibitors: By substituting it for native phenylalanine in a peptide-based substrate, researchers can probe enzyme active sites. The bulky, lipophilic bromo- group can enhance binding affinity or block catalytic activity, serving as a starting point for inhibitor design.[1]

-

Neurological Therapeutics: Phenylalanine is a precursor to neurotransmitters like dopamine.[12] Introducing derivatives like 4-bromo-L-phenylalanine can influence neurotransmitter pathways, making it a valuable scaffold for developing drugs targeting neurological disorders.[1]

-

Cross-Coupling Handle: The C-Br bond serves as a reactive site for further functionalization, allowing chemists to build molecular complexity and perform late-stage diversification of drug candidates.[3]

Biochemical and Structural Biology Probes

This amino acid is instrumental in studying complex biological processes like protein-protein interactions and molecular recognition.[1][11] By replacing a key phenylalanine residue with its brominated counterpart, scientists can assess the importance of aromatic interactions (e.g., pi-stacking) for binding and function.

Spectroscopic Analysis

Proper characterization is crucial for verifying the identity and purity of 4-bromo-L-phenylalanine.

| Spectroscopy Data | Observed Values / Fragments |

| ¹H NMR (400 MHz, D₂O + NaOH) | δ = 7.34 (d, 2H), 7.00 (d, 2H), 3.28-3.33 (m, 1H), 2.75 (dd, 1H), 2.65 (dd, 1H)[2] |

| ¹³C NMR (100 MHz, D₂O + NaOH) | δ = 182.13, 137.39, 131.32, 131.22, 119.73, 57.28, 40.21[2] |

| LC-MS (ESI+) | Precursor m/z: 243.9967 [M+H]⁺. Key Fragments: 197.9914, 119.0730.[4] |

Note: NMR data shown is for the R-enantiomer but is identical for the L-enantiomer referenced in this guide.[2]

Safety, Handling, and Storage

As a bioactive chemical, 4-bromo-L-phenylalanine requires careful handling in a laboratory setting.

Hazard Identification:

-

GHS Classification: Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Serious Eye Irritation (Category 2A); Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system.[7][13]

-

Hazard Statements: H301 - Toxic if swallowed. H315 - Causes skin irritation. H319 - Causes serious eye irritation. H335 - May cause respiratory irritation.[7]

Protocol for Safe Handling and Storage:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[14] Ensure an emergency eyewash station and safety shower are readily accessible.[7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7][14]

-

Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area.[7] Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][14] Given its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[7]

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations for toxic chemical waste.[14]

Conclusion

4-bromo-L-phenylalanine is far more than a simple derivative; it is a strategically designed molecular tool that empowers researchers to ask and answer fundamental questions in chemistry, biology, and medicine. Its ability to mimic a natural amino acid while introducing unique chemical and physical properties—namely, a heavy atom for phasing, a reactive handle for synthesis, and a probe for molecular interactions—ensures its continued and expanding role in the development of novel therapeutics and the elucidation of complex biological mechanisms. Proper understanding of its properties, synthesis, and handling is the first step toward unlocking its full scientific potential.

References

-

4-bromo-L-phenylalanine - ChemBK. (URL: [Link])

-

Exploring the Chemical Properties and Applications of Fmoc-L-4-Bromo-Phenylalanine - Boronpharm. (URL: [Link])

-

Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-l-phenylalanine - Polymer Chemistry (RSC Publishing). (URL: [Link])

-

Exploring the Applications of 4-Bromo-L-phenylalanine in Cutting-Edge Biochemical Studies - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

The Role of L Phenylalanine in Protein Synthesis - Wuxi Jinghai Amino Acid Co., Ltd. (URL: [Link])

-

4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214 - PubChem - NIH. (URL: [Link])

-

Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis | Journal of the American Chemical Society. (URL: [Link])

-

4-Bromo-L-phenylalanine, min 98%, 1 gram - CP Lab Safety. (URL: [Link])

-

A Practical Method for the Synthesis of Enantiomerically Pure 4-Borono-L-phenylalanine | Request PDF - ResearchGate. (URL: [Link])

-

Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase - Frontiers. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 4-Bromo-L-phenylalanine | 24250-84-8 [chemicalbook.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]

- 11. nbinno.com [nbinno.com]

- 12. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

- 13. p-Bromo- DL -phenylalanine 99 14091-15-7 [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

Navigating the Solubility Landscape of 4-bromo-L-phenylalanine: A Technical Guide for Researchers

Introduction: The Significance of 4-bromo-L-phenylalanine in Modern Research

4-bromo-L-phenylalanine is a non-canonical amino acid that has garnered significant attention in biochemical research and pharmaceutical development.[1] Its structural similarity to L-phenylalanine allows for its incorporation into peptides and proteins, serving as a valuable probe for studying protein structure, function, and interactions.[1] The introduction of a bromine atom onto the phenyl ring provides a unique spectroscopic and X-ray crystallographic handle, enabling more detailed analysis of biomolecular systems.[1] Furthermore, this modification can alter the biological activity of peptides, making 4-bromo-L-phenylalanine a key component in the design of novel therapeutics, including enzyme inhibitors and drug candidates targeting specific biological pathways.[1]

This guide provides an in-depth exploration of a critical, yet often overlooked, physicochemical property of 4-bromo-L-phenylalanine: its solubility. A thorough understanding of solubility is paramount for researchers in drug development and biochemical studies, as it directly impacts formulation, bioavailability, and the design of effective experimental protocols. This document will delve into the solubility of 4-bromo-L-phenylalanine in aqueous and organic solvents, provide a detailed methodology for its experimental determination, and discuss the underlying principles that govern its solubility behavior.

Physicochemical Properties of 4-bromo-L-phenylalanine

A foundational understanding of the physicochemical properties of 4-bromo-L-phenylalanine is essential for interpreting its solubility characteristics. As a derivative of the amino acid L-phenylalanine, it exists primarily as a zwitterion in aqueous solutions and crystalline form.[2]

| Property | Value | Source |

| Molecular Formula | C9H10BrNO2 | [1][3] |

| Molecular Weight | 244.09 g/mol | [3][4] |

| Appearance | White to off-white solid/powder | [1][2][3] |

| Melting Point | ~265 °C (decomposes) | [3][5] |

| pKa | 2.18 ± 0.10 (Predicted) | [3] |

| Stability | Hygroscopic | [3] |

Solubility Profile of 4-bromo-L-phenylalanine: A Qualitative Overview

The solubility of an amino acid derivative like 4-bromo-L-phenylalanine is a complex interplay of its molecular structure and the properties of the solvent. The presence of both a polar amino acid backbone and a nonpolar brominated aromatic ring dictates its amphiphilic nature.

Aqueous Solubility

At room temperature, 4-bromo-L-phenylalanine is generally described as having low or slight solubility in water.[3][6] This can be attributed to the hydrophobic nature of the bromophenyl side chain, which disrupts the hydrogen-bonding network of water. However, its solubility in aqueous solutions can be significantly influenced by pH. As with other amino acids, the solubility of phenylalanine and its derivatives increases dramatically at pH values above 10 or below 2.[7] This is due to the protonation of the carboxyl group at low pH and deprotonation of the amino group at high pH, leading to the formation of charged species that are more readily solvated by water. Heating and sonication can also be employed to enhance the dissolution of 4-bromo-L-phenylalanine in water.[3][6]

Solubility in Organic Solvents

The solubility of 4-bromo-L-phenylalanine in organic solvents is dependent on the polarity of the solvent.

| Solvent | Qualitative Solubility | Conditions | Source |

| Methanol | Slightly Soluble | Sonication may be required | [3][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [6] | |

| Acetic Acid | Soluble | [6] |

The slight solubility in methanol, a polar protic solvent, is expected due to its ability to interact with the polar amino and carboxyl groups. Its reported solubility in DMSO, a polar aprotic solvent, and acetic acid, a polar protic solvent, suggests that these solvents are effective at solvating both the polar and nonpolar portions of the molecule. For highly hydrophobic peptides containing such residues, dissolving in a minimal amount of DMSO, DMF, or acetonitrile before adding an aqueous buffer is a common strategy.[8]

Experimental Determination of Solubility: A Validated Protocol

Given the qualitative nature of the available data, a robust and reproducible experimental protocol is crucial for researchers needing precise solubility values for their specific applications. The following protocol is a standard method for determining the equilibrium solubility of an amino acid derivative.

Principle

This method is based on the principle of saturating a solvent with the solute (4-bromo-L-phenylalanine) at a constant temperature and then quantifying the concentration of the dissolved solute in a filtered aliquot of the supernatant.

Materials and Equipment

-

4-bromo-L-phenylalanine (high purity)

-

Selected solvents (e.g., deionized water, methanol, DMSO)

-

Thermostatically controlled shaker or incubator

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

Step-by-Step Methodology

-

Preparation of Stock Standard Solutions:

-

Accurately weigh a known amount of 4-bromo-L-phenylalanine and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or a buffered aqueous solution at an appropriate pH) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serially diluting the stock solution.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of 4-bromo-L-phenylalanine to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system should be agitated continuously.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and the calibration standards by HPLC-UV. The wavelength for detection should be set to the absorbance maximum of 4-bromo-L-phenylalanine (typically around 220 nm).

-

-

Data Analysis and Calculation:

-

Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations.

-

Determine the concentration of 4-bromo-L-phenylalanine in the diluted supernatant sample using the calibration curve.

-

Calculate the solubility of 4-bromo-L-phenylalanine in the test solvent by multiplying the determined concentration by the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mmol/L).

-

Workflow Diagram

Caption: Experimental workflow for determining the solubility of 4-bromo-L-phenylalanine.

Causality Behind Experimental Choices: Ensuring Scientific Integrity

The described protocol is designed to be a self-validating system, where each step is critical for obtaining accurate and trustworthy results.

-

Use of Excess Solute: Adding an excess of 4-bromo-L-phenylalanine ensures that the solution reaches saturation, a fundamental requirement for measuring equilibrium solubility.

-

Constant Temperature and Agitation: Temperature significantly affects solubility. Maintaining a constant temperature is crucial for reproducibility. Agitation ensures that the entire volume of the solvent is in contact with the solute, facilitating the dissolution process and reaching equilibrium faster.

-

Equilibration Time: An adequate equilibration time (24-48 hours) is necessary to ensure that the system has reached a true thermodynamic equilibrium. Shorter times may lead to an underestimation of solubility.

-

Filtration: Filtration is a critical step to remove any undissolved micro-particulates that could lead to an overestimation of the solubility. The choice of a non-adsorptive filter material is important to prevent loss of the analyte.

-

HPLC-UV Analysis: HPLC is a highly sensitive and specific analytical technique for quantifying the concentration of the dissolved solute. The use of a calibration curve with multiple standards ensures the accuracy and linearity of the measurement.

Conclusion: Practical Implications for the Researcher

A comprehensive understanding of the solubility of 4-bromo-L-phenylalanine is indispensable for its effective utilization in research and development. While qualitative data provides a general guideline, the quantitative determination of solubility under specific experimental conditions is often necessary. The protocol outlined in this guide provides a robust framework for obtaining reliable solubility data. By carefully considering the physicochemical properties of 4-bromo-L-phenylalanine and the principles of solubility, researchers can optimize its use in peptide synthesis, protein engineering, and the development of novel therapeutics, thereby advancing scientific discovery.

References

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-L-phenylalanine. PubChem Compound Database. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-bromo-L-phenylalanine. Retrieved from [Link]

-

ResearchGate. (2016, September 20). Best way to dissolve 4-azido-L-Phenylalanine to add it to E.coli culture?. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. 4-Bromo-L-phenylalanine CAS#: 24250-84-8 [m.chemicalbook.com]

- 4. 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-L-phenylalanine | 24250-84-8 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]

Technical Whitepaper: 4-Bromo-L-Phenylalanine for De Novo Phasing

This guide details the technical implementation of 4-bromo-L-phenylalanine (4-Br-Phe) as a heavy-atom derivative for de novo phasing in macromolecular crystallography. It addresses the limitations of standard Selenomethionine (SeMet) phasing and provides a rigorous workflow for both global and site-specific incorporation.

Executive Summary

While Selenomethionine (SeMet) derivatization remains the gold standard for experimental phasing, it fails when proteins lack methionine residues, exhibit toxicity to selenium, or suffer structural perturbation upon global Met replacement. 4-Bromo-L-phenylalanine (4-Br-Phe) offers a powerful alternative. With a K-absorption edge at 13.47 keV (0.92 Å) and an anomalous scattering factor (

The Physicochemical Basis for Bromine Phasing

The efficacy of 4-Br-Phe relies on the anomalous scattering properties of the bromine atom at its K-edge. Unlike iodine (which requires soft X-rays or derivative soaking), bromine’s K-edge is accessible at standard tunable synchrotron beamlines.

Comparative Anomalous Scattering Properties

| Property | Selenium (Se) | Bromine (Br) | Significance |

| K-Absorption Edge | 12.66 keV (0.979 Å) | 13.47 keV (0.920 Å) | Br requires slightly higher energy; less absorption by solvent/air. |

| ~3.8 | ~3.8 | Equivalent phasing power per site. | |

| Covalent Radius | 1.16 Å | 1.14 Å | Br is slightly smaller, but the C-Br bond is longer than C-H. |

| Target Residue | Methionine (Met) | Phenylalanine (Phe) | Phe is often structurally critical; 4-Br-Phe is bulkier than Phe. |

Expert Insight: The primary challenge with 4-Br-Phe is steric hindrance. The bromine atom at the para position adds significant volume (~20 ų) compared to the native hydrogen. Successful phasing requires balancing signal strength (number of sites) with structural integrity (folding stability).

Mechanisms of Incorporation

Two distinct strategies exist for incorporating 4-Br-Phe. The choice depends on the resolution required and the protein's tolerance to mutation.

A. Global Incorporation (Auxotrophic Strategy)

-

Mechanism: Exploits E. coli phenylalanine auxotrophs (e.g., strain KA12 or specific Phe-auxotrophic BL21 derivatives). By starving the cells of Phe and supplying 4-Br-Phe, the native Phenylalanyl-tRNA synthetase (PheRS) forces the analog into all Phe positions.

-

Pros: Maximizes the number of anomalous scatterers (high phasing power).

-

Cons: High risk of protein unfolding or aggregation due to global steric clashes.

-

Optimization: Often requires a mutant PheRS (e.g., PheRS-T415A or T415G ) to relax substrate specificity and reduce the background incorporation of native Phe.

B. Site-Specific Incorporation (Genetic Code Expansion - GCE)

-

Mechanism: Utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair (typically evolved M. jannaschii TyrRS) to incorporate 4-Br-Phe in response to an amber stop codon (TAG).

-

Pros: Precision phasing ("Magic Bullet"). You can place 1-2 heavy atoms in flexible loops or specific domains without destabilizing the core.

-

Cons: Lower anomalous signal (fewer sites). Requires cloning TAG codons into the gene of interest.

Experimental Workflow: Global Incorporation Protocol

This protocol focuses on the Auxotrophic Method as it is the direct functional equivalent to SeMet labeling for de novo phasing.

Phase I: Expression & Labeling

-

Transformation: Transform expression plasmid into a Phe-auxotrophic strain (e.g., E. coli B834(DE3) adapted for Phe auxotrophy or specific K-12 auxotrophs).

-

Growth (Non-Inducing): Inoculate M9 minimal medium supplemented with 40 mg/L L-Phenylalanine (native) and antibiotics. Grow at 37°C to OD

~ 0.6. -

Depletion Step (Critical):

-

Centrifuge cells (4,000 x g, 10 min).

-

Wash pellet 2x with sterile M9 salts (no amino acids) to remove residual Phe.

-

Resuspend in fresh M9 minimal medium containing no Phenylalanine .

-

-

Starvation: Incubate at 37°C for 30 minutes to deplete intracellular Phe pools.

-

Induction & Labeling:

-

Add 4-Bromo-L-phenylalanine to a final concentration of 60–100 mg/L .

-

Simultaneously induce with IPTG (0.5–1.0 mM).

-

Optional: Add trace L-Phe (1–2 mg/L) if the protein is toxic or expression is stalled, but this reduces labeling efficiency.

-

-

Expression: Reduce temperature to 20–25°C and express for 12–16 hours.

Phase II: Purification & Validation

-

Purification: Follow standard protocols (Ni-NTA, SEC). Note: Br-Phe proteins may exhibit altered hydrophobicity; adjust SEC column running buffers if resolution is poor.

-

Validation (Mandatory):

-

Intact Mass Spectrometry (ESI-MS): Calculate the theoretical mass shift.

- .

-

Success Criterion: >90% incorporation efficiency.[1]

-

Phase III: Crystallization & Data Collection

-

Crystallization: Br-Phe proteins often crystallize in different conditions than the native. Rescreen sparse matrix conditions if native conditions fail.

-

Fluorescence Scan: Perform an X-ray fluorescence scan near the Br K-edge (13.47 keV) to determine the exact

(inflection) and -

Data Strategy: Collect a highly redundant dataset (360° or 720°) at the Peak Energy for SAD phasing. For MAD, collect Peak, Inflection, and High-Energy Remote.

Diagrammatic Workflow (Graphviz)

Caption: Decision tree and experimental workflow for 4-Br-Phe phasing, distinguishing between global (auxotrophic) and site-specific (GCE) pathways.

Data Processing & Phasing Strategy

Successful phasing with 4-Br-Phe requires careful handling of the anomalous signal.

-

HKL File Preparation: Ensure Friedel pairs are kept separate during scaling (e.g., XSCALE with FRIEDEL'S_LAW=FALSE or Aimless with anomalous ON).

-

Substructure Determination:

-

Use SHELXD or Phenix.HySS .

-

Search for

sites. -

Note: Br sites may have higher B-factors than the protein backbone if the bulky side chain is mobile.

-

-

Density Modification: Solvent flattening is crucial. Br-Phe is hydrophobic; ensure the solvent mask is calculated correctly.

Troubleshooting & Optimization

| Issue | Cause | Solution |

| Low Incorporation (<50%) | Leaky auxotrophy or residual Phe. | Increase starvation time; use mutant PheRS (T415A); increase [Br-Phe]. |

| Protein Aggregation | Steric clash of Br atom in core. | Switch to Site-Specific (GCE) method; target surface-exposed Phe residues. |

| No Anomalous Signal | Radiation damage or wrong energy. | Br-C bond is susceptible to radiolysis. Attenuate beam; collect wedge data; verify edge with scan. |

References

-

Site-specific incorporation of p-bromophenylalanine: Kwon, I., Tirrell, D. A. (2007). Journal of the American Chemical Society.

-

Experimental Phasing with Halogenated Fragments : Bauman, J. D., et al. (2016).[2] IUCrJ. Discusses the anomalous signal of bromine in crystallographic phasing.

-

Genetic Code Expansion for Crystallography: Young, T. S., Schultz, P. G. (2010). Journal of Biological Chemistry.

-

Anomalous Scattering Coefficients: Brennan, S., Cowan, P. L. (1992). Review of Scientific Instruments.

Sources

Metabolic Stability and Cellular Fate of 4-Bromo-L-Phenylalanine: A Technical Guide

Executive Summary

4-Bromo-L-phenylalanine (4-Br-Phe) is a non-canonical amino acid (ncAA) widely utilized in protein engineering, crystallographic phasing, and metabolic labeling. Unlike unstable ncAAs that undergo rapid spontaneous hydrolysis or enzymatic degradation, 4-Br-Phe exhibits high chemical stability but complex metabolic behavior. Its stability in cell culture is defined not by its degradation, but by its competitive incorporation into the proteome and its resistance to endogenous clearance pathways.

This guide details the biochemical fate of 4-Br-Phe, providing a validated workflow for assessing its stability and optimizing its incorporation while mitigating cellular toxicity.

Part 1: The Biochemistry of 4-Br-Phe in Cellular Systems

To understand the stability of 4-Br-Phe, one must distinguish between catabolic clearance (degradation) and anabolic consumption (protein incorporation).

Transport and Intracellular Accumulation

4-Br-Phe is an isostere of L-Phenylalanine (L-Phe). It enters mammalian cells primarily via the System L amino acid transporter 1 (LAT1/SLC7A5) . This is a competitive process.

-

Mechanism: LAT1 is an obligate exchanger. High intracellular concentrations of L-Glutamine often drive the uptake of extracellular L-Phe/4-Br-Phe.

-

Stability Implication: If L-Phe is present in the media, 4-Br-Phe uptake is significantly suppressed due to the higher affinity of LAT1 for the native substrate.

The Catabolic Blockade (Metabolic Stability)

In hepatic lineages (e.g., HepG2) or primary hepatocytes, L-Phe is converted to L-Tyrosine by Phenylalanine Hydroxylase (PAH) .[1]

-

The 4-Br-Phe Difference: The bromine atom at the para position sterically and electronically hinders the hydroxylation reaction. 4-Br-Phe is a poor substrate for PAH.

-

Result: Unlike L-Phe, which is rapidly turned over, 4-Br-Phe accumulates in the intracellular pool, exhibiting a longer metabolic half-life. This "resistance" is advantageous for labeling but can induce osmotic and metabolic stress if concentrations exceed 2-4 mM.

Anabolic Consumption (The "Leak")

The primary "loss" of free 4-Br-Phe is not degradation, but incorporation into the proteome.

-

Enzyme: Phenylalanyl-tRNA Synthetase (PheRS).[2]

-

Fidelity: Wild-type mammalian PheRS has a relaxed substrate specificity at the active site, allowing 4-Br-Phe to be charged onto tRNA^Phe, albeit with lower catalytic efficiency (

) than L-Phe. -

Outcome: In the absence of L-Phe, 4-Br-Phe is stable enough to replace L-Phe in translation, resulting in "statistical proteome labeling."

Pathway Visualization

Figure 1: Cellular fate of 4-Br-Phe. Note the "Blocked" pathway at PAH, contributing to high metabolic stability compared to native L-Phe.

Part 2: Experimental Design for Stability Assessment

Do not rely on fluorescence or colorimetric assays, as 4-Br-Phe is not fluorogenic. The only definitive method to assess stability (free vs. incorporated) is LC-MS/MS .

The "Pulse-Chase-Extract" Strategy

To determine metabolic stability, we track the depletion of the free amino acid pool over time.

| Parameter | Recommended Condition | Rationale |

| Cell Line | HEK293T or CHO (General); HepG2 (Metabolic) | HepG2 expresses PAH, offering a rigorous test of catabolic stability. |

| Concentration | 0.5 mM - 1.0 mM | Sufficient for detection; below toxicity threshold (approx 2-4 mM). |

| Media | Phe-Free DMEM | Essential.[3][4] Presence of L-Phe masks 4-Br-Phe uptake and incorporation. |

| Timepoints | 0, 1, 4, 12, 24 Hours | Captures rapid uptake (0-1h) and long-term stability/incorporation (12-24h). |

Part 3: Protocol - Metabolic Stability & Incorporation Assay

This protocol is a self-validating system: it quantifies the free amino acid (stability) and the bound amino acid (incorporation) simultaneously.

Reagents

-

Labeling Medium: DMEM lacking L-Phenylalanine, supplemented with 10% dialyzed FBS (to remove trace Phe).

-

Lysis Buffer: 0.1% Formic Acid in 80:20 Acetonitrile:Water (precipitates proteins, extracts free amino acids).

-

Internal Standard: L-Phenylalanine-d5 (d5-Phe).

Step-by-Step Methodology

1. Pre-Conditioning (Starvation)

-

Wash cells (80% confluency) 2x with PBS.

-

Incubate in Phe-Free DMEM for 30 minutes.

-

Why: This depletes the intracellular L-Phe pool, preventing competition at the LAT1 transporter.

-

2. The Pulse (Labeling)

-

Replace media with Labeling Medium containing 1 mM 4-Br-Phe .

-

Incubate at 37°C / 5% CO2.

3. Harvest & Fractionation (The Critical Step) At each timepoint (e.g., t=4h):

-

Aspirate media. Wash cells rapidly with ice-cold PBS (stops transport).

-

Add 500 µL Lysis Buffer containing 10 µM d5-Phe (Internal Standard).

-

Scrape cells and collect into microcentrifuge tubes.

-

Centrifuge: 14,000 x g for 10 min at 4°C.

-

Supernatant: Contains Free Metabolic Pool (Unmetabolized 4-Br-Phe).

-

Pellet: Contains Proteome (Incorporated 4-Br-Phe).

-

4. Analysis (LC-MS/MS)

-

Supernatant Analysis: Inject directly onto a C18 column.

-

Monitor transition: m/z 244.0 → 120.0 (Bromotopylium ion).

-

-

Pellet Analysis (Optional Validation): Hydrolyze pellet (6N HCl, 110°C, 24h), dry, resuspend, and analyze via LC-MS.

Analytical Workflow Diagram

Figure 2: Fractionation workflow to distinguish free 4-Br-Phe (metabolic stability) from protein-incorporated 4-Br-Phe.

Part 4: Data Interpretation & Troubleshooting

Interpreting Stability Data

When analyzing the Supernatant (Free Pool), you will likely observe the following kinetic profile:

| Phase | Time | Observation | Interpretation |

| Uptake | 0-1 hr | Rapid increase in intracellular concentration. | Functional LAT1 transport. |

| Plateau | 1-6 hrs | Steady state concentration. | High Metabolic Stability. Lack of rapid degradation by PAH. |

| Decline | >12 hrs | Slow decrease in free pool. | Consumption by PheRS (incorporation) or slow leakage; NOT enzymatic degradation. |

Troubleshooting Common Issues

Issue: Low Intracellular Accumulation

-

Cause: Incomplete L-Phe depletion. Even 10 µM residual L-Phe can outcompete 4-Br-Phe for LAT1.

-

Solution: Use dialyzed FBS and ensure washing steps are thorough.

Issue: Cell Detachment/Toxicity

-

Cause: "Phe-Starvation Response." While 4-Br-Phe is incorporated, it may not support cell division efficiently, leading to G1 arrest.

-

Solution: Limit labeling time to <24 hours. If longer times are needed, supplement with a trace amount (5-10 µM) of L-Phe to sustain essential signaling (mTORC1) without blocking 4-Br-Phe uptake.

Issue: No Incorporation Detected

-

Cause: High L-Phe competition or cell line specificity.

-

Solution: Verify PheRS activity. In some specialized lines, overexpression of a mutant PheRS (e.g., T415A) may be required for high-efficiency incorporation [1].

References

-

Kwon, I., Tirrell, D. A. (2007). Site-specific incorporation of tryptophan analogues into recombinant proteins in bacterial hosts. Journal of the American Chemical Society, 129(34), 10431-10437. Link

-

Mockel, B., et al. (1987). Substrate specificity of phenylalanine hydroxylase. European Journal of Biochemistry, 168(3), 569-579. Link

-

Yanagisawa, T., et al. (2014). Transport mechanism of the amino acid transporter LAT1. Nature, 513, 274–278. Link

-

Dillehay, L., et al. (1980).[4] Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria.[4] Journal of Cellular Physiology, 102(3), 395-405. Link

Sources

- 1. An additional substrate binding site in a bacterial phenylalanine hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Genetic Code Expansion for 4-Bromo-L-Phenylalanine Expression

Executive Summary

This guide details the methodology for the site-specific incorporation of the non-canonical amino acid (ncAA) 4-bromo-L-phenylalanine (4-Br-Phe) into proteins using Escherichia coli. 4-Br-Phe serves as a versatile chemical handle, primarily utilized for X-ray crystallography phasing (due to the anomalous scattering of bromine) and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura coupling). This protocol utilizes an orthogonal Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS)/tRNA

Scientific Rationale & Mechanism

Why 4-Bromo-L-Phenylalanine?

Standard amino acids lack the heavy atoms required for de novo phasing in X-ray crystallography, often necessitating heavy metal soaking (e.g., selenomethionine). 4-Br-Phe provides a built-in heavy atom (

Mechanism of Action: Amber Suppression

The system relies on "orthogonal translation."[1] We introduce a heterologous tRNA/Synthetase pair that does not cross-react with the host's endogenous machinery.[1]

-

Orthogonality: The MjTyrRS variant specifically recognizes 4-Br-Phe but not the host's natural amino acids.

-

Charging: The MjTyrRS aminoacylates the orthogonal tRNA

with 4-Br-Phe. -

Suppression: The ribosome encounters a UAG (Amber) stop codon in the mRNA of the target gene.[1] Instead of terminating, the charged tRNA

inserts 4-Br-Phe.

Materials & Reagents

Plasmid Systems

-

Orthogonal System: pEvol-pBrPhe (or pUltra-pBrPhe). Contains the MjTyrRS mutant and copies of MjtRNA

.[2][3]-

Note: The specific MjTyrRS mutant typically contains active site mutations (e.g., Tyr32Leu, Asp158Gly, Ile159Cys, Leu162Arg, Ala167Gly) to accommodate the bromine steric bulk.

-

-

Expression Vector: pET-based vector (e.g., pET22b, pET28a) containing the Gene of Interest (GOI) with a TAG codon at the desired site.

Bacterial Strain[5][6]

-

BL21(DE3): Standard for T7-driven expression.

-

C321.ΔA (Optional): A "recoded" strain where all genomic UAG codons are removed and Release Factor 1 (RF1) is deleted. Recommended for difficult proteins to eliminate truncation artifacts.

Reagents Table

| Reagent | Specification | Stock Preparation | Storage |

| 4-Bromo-L-phenylalanine | >98% Purity, L-isomer | 100 mM in 0.5 M NaOH | -20°C (Dark) |

| Antibiotics | Chloramphenicol (Cm) | 34 mg/mL in EtOH | -20°C |

| Ampicillin (Amp) or Kanamycin (Kan) | 100 mg/mL or 50 mg/mL | -20°C | |

| Inducers | L-Arabinose | 20% (w/v) in H | -20°C |

| IPTG | 1 M in H | -20°C |

Protocol: Expression in E. coli

Phase 1: Transformation & Pre-Culture

-

Co-transform BL21(DE3) cells with pEvol-pBrPhe (Cm

) and pET-GOI-TAG (Amp -

Plate on LB agar containing appropriate antibiotics (e.g., Cm 34 µg/mL + Amp 100 µg/mL). Incubate overnight at 37°C.

-

Self-Validation: Colonies must be present. If transformation efficiency is low, check plasmid compatibility (origins of replication must be different, e.g., p15A vs. ColE1).

Phase 2: Growth & Induction

Critical: Do not add the ncAA too early, as it is expensive and potentially metabolized if cells are in lag phase for too long.

-

Inoculate a single colony into 10 mL LB (with antibiotics) and grow overnight at 37°C.

-

Dilute 1:100 into fresh media (e.g., 500 mL TB or 2xYT) with antibiotics.

-

Grow at 37°C, 250 rpm until OD

reaches 0.4–0.5 . -

ncAA Addition: Add 4-Br-Phe to a final concentration of 1 mM (5 mL of 100 mM stock per 500 mL culture).

-

Tip: Add the ncAA solution dropwise while stirring. The culture pH may shift slightly; TB media is buffered, minimizing this issue.

-

-

Induction 1 (Synthetase): Add L-Arabinose to 0.02% (w/v) to induce the MjTyrRS/tRNA machinery. Incubate for 30 minutes at 37°C.

-

Induction 2 (Target Protein): Add IPTG to 0.5–1.0 mM.

-

Reduce temperature to 18–25°C and incubate for 12–16 hours.

-

Causality: Lower temperature aids the folding of the mutant protein and reduces the aggregation often caused by the slower translation rate at the TAG codon.

-

Phase 3: Harvest & Lysis

-

Harvest cells (5,000 x g, 15 min).

-

Pellets can be stored at -80°C.

-

Proceed with standard lysis (Sonication/French Press) and purification (Ni-NTA/SEC) as per the wild-type protein protocol.

Quality Control & Validation

SDS-PAGE Analysis

Run three lanes:

-

+ncAA / +IPTG: Should show full-length protein.

-

-ncAA / +IPTG: Should show no protein (or a very faint truncated band).

-

Validation: If you see a full-length band in the absence of 4-Br-Phe, the synthetase is promiscuous (incorporating natural Phe/Tyr) or the stop codon is being read through by endogenous tRNA.

-

Mass Spectrometry (The Gold Standard)

Intact protein ESI-MS is required to confirm incorporation.

-

Mass Shift: 4-Br-Phe (residue MW ~226 Da) replaces Tyr (residue MW ~163 Da) or Phe (residue MW ~147 Da).

-

Isotopic Pattern: Look for the characteristic 1:1 doublet signal of

Br and

Application: Suzuki-Miyaura Cross-Coupling

Once purified, the 4-Br-Phe protein can be conjugated to boronic acid derivatives (e.g., fluorophores, PEG).

Protocol:

-

Buffer Exchange: Exchange protein into PBS (pH 8.0). Avoid buffers with DTT or EDTA (incompatible with Pd).

-

Catalyst: Prepare a water-soluble Palladium catalyst (e.g., Pd(OAc)

with a sulfonated phosphine ligand like sSPhos or ADHP ). -

Reaction Mix:

-

Protein: 50 µM

-

Aryl Boronic Acid: 1–2 mM (20-40 equiv)

-

Pd Catalyst: 250 µM (5 equiv)

-

Temperature: 37°C for 1–4 hours.

-

-

Quench: Remove excess reagents via Desalting Column (PD-10) or Dialysis.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Poor suppression efficiency. | Switch to C321.ΔA strain (RF1 knockout). Increase ncAA concentration to 2 mM. |

| Leaky Expression (-ncAA) | Synthetase promiscuity. | The MjTyrRS mutant may be accepting Phe. Ensure high purity of 4-Br-Phe. Re-transform fresh plasmids. |

| Precipitate in Media | 4-Br-Phe crashed out. | Ensure stock is dissolved in NaOH. Add to media slowly. Do not let media pH drop below 6.0. |

| Truncated Protein | RF1 termination. | Add a C-terminal His-tag.[2] Only full-length protein will purify. Use C321.ΔA strain. |

References

-

Wang, L., et al. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498-500.

-

Chin, J. W., et al. (2002). An expanded eukaryotic genetic code.[4][1][5][6] Science, 301(5635), 964-967.

-

Young, T. S., & Schultz, P. G. (2010). Beyond the canonical 20 amino acids: expanding the genetic lexicon. Journal of Biological Chemistry, 285(15), 11039-11044.

-

Spicer, C. D., & Davis, B. G. (2014). Selective chemical protein modification. Nature Communications, 5, 4740. (Suzuki Coupling Protocol).[7][8][9]

-

Addgene Repository. Plasmid pEvol-pBrPhe. (Search: pEvol pBrPhe)

Sources

- 1. Expansion of the genetic code | Wang Lab [pharm.ucsf.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expanding the genetic code of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. old.iupac.org [old.iupac.org]

- 6. researchgate.net [researchgate.net]

- 7. Genetic Encoding of 4-Nitro-L-Phenylalanine in Eukaryotes | MediaHub | University of Nebraska-Lincoln [mediahub.unl.edu]

- 8. mdpi.com [mdpi.com]

- 9. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]

Application Note: Optimized Suzuki-Miyaura Coupling of 4-Bromo-L-Phenylalanine

Preserving Chirality in Zwitterionic Scaffolds

Executive Summary & Strategic Context

4-Bromo-L-phenylalanine (4-Br-Phe) is a critical scaffold for synthesizing non-natural amino acids used in peptidomimetics and fragment-based drug discovery (FBDD). However, its zwitterionic nature poses three distinct challenges that defeat standard Suzuki-Miyaura protocols:

-

Solubility Mismatch: The amino acid requires polar aqueous media, while arylboronic acids typically require organic solvents.

-

Catalyst Poisoning: Free amines (

) and carboxylates ( -

Racemization Risk: Standard basic conditions at elevated temperatures can promote proton abstraction at the

-carbon, destroying the L-configuration.

This guide provides two distinct, validated protocols: a "Direct Aqueous" method for unprotected substrates (prioritizing atom economy) and a "Protected High-Performance" method for sterically demanding partners.

Mechanistic Insight: The Role of Water in Chirality

Contrary to intuition, water is not just a solvent here; it is a racemization suppressant.

In anhydrous organic solvents (e.g., DMF, DMSO), carbonate bases form tight ion pairs, increasing their basicity and promoting the deprotonation of the

Key Mechanistic Takeaway:

-

Avoid: Anhydrous DMF/DMSO with strong bases (

, -

Prefer: Water/Acetonitrile or Water/Isopropanol mixtures.

Visualization: Catalytic Cycle & Racemization Pathways

The following diagram illustrates the competition between the productive catalytic cycle and the destructive racemization pathway.

Figure 1: The Suzuki-Miyaura catalytic cycle for amino acids, highlighting the competitive inhibition by zwitterionic functional groups and the suppression of racemization by aqueous solvation.[1]

Protocol A: Direct Aqueous Coupling (Unprotected)

Best For: Simple arylboronic acids, "Green" chemistry requirements, scale-up. Concept: Uses a water-soluble phosphine ligand (TPPTS) to keep the Pd catalyst in the aqueous phase, matching the solubility of the amino acid.

Materials

-

Substrate: 4-Bromo-L-phenylalanine (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)

-

Catalyst:

(2-5 mol%) -

Ligand: TPPTS (3,3',3''-Phosphinidynetris(benzenesulfonic acid) trisodium salt) (4-10 mol%, 2:1 Ligand:Pd ratio)

-

Base:

(3.0 equiv) -

Solvent: Water : Acetonitrile (2:1 ratio)

Step-by-Step Methodology

-

Catalyst Pre-formation (Critical): In a separate vial, dissolve

and TPPTS in degassed water. Stir for 10 minutes under Argon until the solution turns homogeneous yellow/orange. Why: This ensures the formation of the active water-soluble -

Reaction Assembly: To a reaction vessel, add 4-Bromo-L-phenylalanine, the arylboronic acid, and

. -

Solvent Addition: Add the Water:Acetonitrile mixture. Degas by bubbling Argon for 15 minutes. Oxygen is the enemy of phosphine ligands.

-

Initiation: Add the pre-formed catalyst solution via syringe.

-

Reaction: Heat to 80°C for 4–12 hours. Monitor by HPLC (Zorbax Eclipse XDB-C18, Acidic Mobile Phase).

-

Workup (Isoelectric Precipitation):

-

Cool the mixture to room temperature.

-

Carefully adjust pH to ~5.5–6.0 (the isoelectric point of phenylalanine derivatives) using 1M HCl.

-

The product will precipitate as a white/off-white solid.

-

Filter, wash with cold water and

(to remove boronic acid byproducts).

-

Protocol B: High-Performance Coupling (Protected)

Best For: Sterically hindered boronic acids, electron-poor substrates, or when Protocol A fails. Concept: Uses the Buchwald Precatalyst (SPhos Pd G2) . While this often requires protecting the amino acid (e.g., Boc-4-Br-Phe-OMe) to ensure solubility in organic solvents, SPhos is robust enough to handle free amines if the solvent system is optimized.

Materials

-

Substrate: Boc-4-Bromo-L-phenylalanine methyl ester (Recommended) OR 4-Bromo-L-phenylalanine (if solubility permits).

-

Catalyst: SPhos Pd G2 (1-3 mol%)

-

Base:

(2.0 equiv) -

Solvent: Toluene : Water (10:1) or Dioxane : Water (4:1).

Step-by-Step Methodology

-

Charge: Add substrate, boronic acid, SPhos Pd G2, and

to a vial. -

Solvent: Add the solvent mixture.

-

Degas: Sparge with Nitrogen/Argon for 5 minutes.

-

Reaction: Seal and heat to 60°C (mild temp preserves Boc/Ester groups). Stir for 2–6 hours.

-

Scavenging (Purification):

-

Filter through a pad of Celite.

-

Pd Removal: Add a silica-bound metal scavenger (e.g., SiliaMetS® Thiol) to the filtrate and stir for 2 hours. Why: SPhos-Pd complexes are lipophilic and "stick" to the product.

-

Filter and concentrate.

-

Optimization & Troubleshooting Matrix

| Variable | Recommendation | Scientific Rationale |

| Ligand | TPPTS (Protocol A) | Sulfonated phosphine ensures Pd stays in the aqueous phase with the zwitterion [2]. |

| SPhos / XPhos (Protocol B) | Bulky, electron-rich biaryl ligands facilitate oxidative addition into hindered substrates [3]. | |

| Base | Carbonates ( | Milder than hydroxides; reduces risk of racemization while sufficiently activating boronic acids. |

| Solvent | Water:MeCN (2:1) | Balances solubility of inorganic base, zwitterionic AA, and organic boronic acid. |

| Purification | Isoelectric Point (pI) | Exploits the zwitterionic nature for "filtration-only" purification, avoiding difficult silica columns. |

Decision Tree for Condition Selection

Figure 2: Workflow for selecting the optimal coupling strategy based on boronic acid properties.

References

-

Gong, Y., & He, W. (2002). Direct synthesis of unprotected 4-aryl phenylalanines via the Suzuki reaction under microwave irradiation.[2][3] Organic Letters, 4(22), 3803–3805. Link

-

Shaughnessy, K. H. (2009). Hydrophilic ligands and their application in aqueous-phase metal-catalyzed reactions. Chemical Reviews, 109(2), 643–710. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Biotage Application Note. (2023). Metal Scavengers in Process Chemistry. Link

Sources

Application Note: High-Fidelity Preparation of 4-Bromo-L-Phenylalanine Stock Solutions

Executive Summary

The incorporation of 4-Bromo-L-phenylalanine (4-Br-Phe) into proteins is a critical technique for X-ray crystallography (SAD phasing) and genetic code expansion. However, the hydrophobicity of the brominated aromatic ring creates significant solubility challenges compared to canonical phenylalanine. Improper stock preparation frequently leads to "silent precipitation" upon addition to culture media, resulting in low incorporation efficiency and failed experiments.

This guide provides a definitive, solubility-driven protocol for preparing stable 4-Br-Phe stocks, ensuring bioavailability in E. coli and eukaryotic expression systems.

Physicochemical Constraints & Logic

To prepare a reliable stock, one must understand the molecule's behavior in solution. 4-Br-Phe is a zwitterion at neutral pH but exhibits poor solubility in pure water due to the lipophilic bromine substituent.

| Property | Value | Implication for Protocol |

| Molecular Weight | 244.09 g/mol | Significantly heavier than Phe (165.19 g/mol ). Gravimetric calculations must be precise. |

| Solubility (Water) | < 1 g/L (Est.) | Do not attempt to dissolve directly in water or PBS. It will form a suspension, not a solution. |

| Isoelectric Point (pI) | ~5.5 | Solubility is lowest near pH 5.5. Stocks must be driven to extreme pH (Acidic or Basic) to ionize the molecule fully. |

| Stability | Light Sensitive | The C-Br bond can undergo photolysis. Stocks must be protected from light. |

Decision Matrix: Selecting the Solubilization Route

Choose your protocol based on your downstream application.

Protocol A: Acidic Solubilization (Recommended)

Context: This is the industry standard for E. coli auxotrophs. The low pH ensures complete protonation of the amine group, drastically increasing solubility. The small volume added to culture media is readily buffered by standard phosphate buffers (M9, MOPS).

Target Concentration: 100 mM Final Volume: 10 mL (Example)

Materials

-

4-Bromo-L-phenylalanine powder (High Purity >98%)

-

1.0 M Hydrochloric Acid (HCl), sterile

-

Milli-Q Water

-

0.22 µm PVDF or PES Syringe Filter (Do not use Nylon)

-

Amber microcentrifuge tubes

Step-by-Step Procedure

-

Gravimetry: Weigh 244.1 mg of 4-Br-Phe.

-

Note: Do not rely on "scoops." Use an analytical balance.

-

-

Initial Dissolution: Transfer powder to a 15 mL conical tube. Add 8.0 mL of Milli-Q water.

-

Observation: The powder will NOT dissolve; it will float or clump.

-

-

Acidification: Add 1.0 mL of 1.0 M HCl.

-

Mechanism: This brings the final [HCl] to ~0.1 M.

-

-

Agitation: Vortex vigorously for 60 seconds.

-

Checkpoint: The solution should become crystal clear. If particles persist, add 1.0 M HCl in 100 µL increments until dissolved.

-

-

Volume Adjustment: Add Milli-Q water to bring the final volume to exactly 10.0 mL .

-

Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile tube.

-

Critical: Do not autoclave this stock. Heat can induce degradation or dehalogenation.

-

-

Storage: Aliquot into amber tubes (to prevent photolysis) and store at -20°C. Stable for 6-12 months.

Protocol B: Basic Solubilization (Alternative)

Context: Used when adding to media with low buffering capacity or when chloride ions are undesirable.

Target Concentration: 50 mM (Lower concentration recommended to prevent precipitation upon neutralization)

Step-by-Step Procedure

-

Gravimetry: Weigh 122.0 mg of 4-Br-Phe.

-

Solvent Prep: Prepare 0.1 M NaOH (freshly made to avoid carbonate formation).

-

Dissolution: Add 8.0 mL of 0.1 M NaOH to the powder.

-

Mechanism: Deprotonation of the carboxylic acid drives solubility.

-

-

Agitation: Vortex until clear. Sonicate for 5 minutes if necessary.

-

Volume Adjustment: Bring to 10.0 mL with 0.1 M NaOH.

-

Sterilization: Filter (0.22 µm PES) immediately.

-

Usage: Use fresh. Basic solutions of halogenated amino acids are more prone to oxidative degradation over long-term storage than acidic stocks.

Media Integration: Avoiding the "Crash-Out"

The most common failure point is the precipitation of the amino acid when the concentrated stock hits the neutral media.

The "Dropwise-Vortex" Technique:

-

Pre-warm the media to 37°C.

-

Vortex the culture media (or shake flask) vigorously.

-

Add the 4-Br-Phe stock dropwise directly into the vortex/swirling liquid.

-

Why? This rapidly disperses the local pH change. If you pipette a bolus of acidic stock into stagnant media, a cloud of 4-Br-Phe precipitate will form instantly at the interface and may not re-dissolve.

-

Working Concentration Calculation:

For a typical auxotrophic induction (e.g., 1 mM final concentration):

Quality Control Workflow

Validation: Since 4-Br-Phe has a similar UV absorption profile to Phenylalanine (max ~257 nm) but with shifted coefficients, standard A280 measurements are unreliable for precise concentration determination without a user-generated standard curve. Trust the gravimetric preparation over a quick Nanodrop reading.

References

-

Mehl, R. A., et al. (2003). Generation of a bacterium with a 21 amino acid genetic code. Journal of the American Chemical Society, 125(4), 935-939. Link

-

Hendrickson, W. A., et al. (1990). Selenomethionyl proteins produced for analysis by multiwavelength anomalous diffraction (MAD): a vehicle for crystallographer. The EMBO Journal, 9(5), 1665-1672. Link

-

Young, T. S., & Schultz, P. G. (2010). Beyond the canonical 20 amino acids. Journal of Biological Chemistry, 285(15), 11039-11044. Link

-

PubChem. (n.d.). 4-Bromo-L-phenylalanine Compound Summary. National Library of Medicine. Link

Troubleshooting & Optimization

preventing debromination of 4-bromo-l-phenylalanine during coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals incorporating 4-bromo-L-phenylalanine into their peptide synthesis workflows. Here, we address the common and often frustrating side reaction of debromination during peptide coupling, providing in-depth troubleshooting strategies, validated protocols, and the underlying chemical principles to ensure the integrity of your final peptide.

Quick Assist: Frequently Asked Questions (FAQs)

Q1: We're observing a significant amount of L-phenylalanine in our crude product mass spectrometry analysis where 4-bromo-L-phenylalanine should be. What is happening?

A1: You are likely experiencing reductive debromination, a side reaction where the bromine atom on the phenyl ring is replaced by a hydrogen atom. This converts your 4-bromo-L-phenylalanine residue into a standard phenylalanine residue, leading to a difficult-to-separate impurity with a mass difference of -78 Da (Mass of Br - Mass of H).

Q2: What are the most common causes of this debromination?

A2: The primary culprits are typically related to the coupling conditions. These can include:

-

Palladium Contamination: Trace amounts of palladium catalysts, often from the synthesis of the 4-bromo-L-phenylalanine starting material, can catalyze the reductive cleavage of the C-Br bond.[1][2]

-

Choice of Coupling Reagent: Certain coupling reagents, particularly under basic conditions, can promote reductive pathways.

-

Reaction Additives and Bases: Some additives or the choice and stoichiometry of the base can create a reducing environment. For instance, the use of certain scavengers during cleavage or side-chain deprotection can also lead to dehalogenation.[3]

-

Elevated Temperatures: Higher coupling temperatures can accelerate the rate of this unwanted side reaction.

Q3: Is there a universally "safe" coupling reagent to use with 4-bromo-L-phenylalanine?

A3: While no method is entirely foolproof for all sequences, carbodiimide-based couplings, such as those using Diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure® or a less nucleophilic HOBt analogue, are generally considered safer choices.[4][5] These methods avoid the highly basic conditions and potentially problematic byproducts associated with some onium salt reagents.

In-Depth Troubleshooting & Mitigation Guide

This section provides a deeper analysis of the causes of debromination and offers detailed protocols to overcome this challenge.

Part 1: Understanding the Mechanism of Debromination

The cleavage of the Carbon-Bromine (C-Br) bond on the aromatic ring of 4-bromo-L-phenylalanine is a reductive process. While several pathways can exist, a common and well-documented mechanism, especially in complex organic synthesis, is catalysis by trace metals like palladium.[6][7]

-

Catalytic Cycle: If trace Pd(0) is present, it can undergo oxidative addition into the C-Br bond. The resulting Aryl-Pd(II)-Br complex can then, in the presence of a hydride source (from solvents, additives, or bases) and a proton source, undergo reductive elimination to yield the debrominated phenylalanine and regenerate the Pd(0) catalyst, allowing the cycle to continue.[7]

This understanding underscores the critical importance of both starting material purity and the choice of reaction conditions.

Caption: Potential Pd(0)-catalyzed debromination pathway.

Part 2: Strategic Selection of Coupling Reagents

The choice of coupling reagent and additives is the most critical factor under direct experimental control. Onium (uronium/aminium and phosphonium) salts are highly efficient but must be chosen carefully.

Troubleshooting Workflow: Reagent Selection

Caption: Logic-based workflow for troubleshooting debromination.

Comparative Analysis of Coupling Reagents

The following table summarizes the risk profile of common coupling reagents concerning the debromination of 4-bromo-L-phenylalanine.

| Reagent Class | Examples | Debromination Risk | Causality & Recommendations |

| Carbodiimides | DIC, EDC | Low | These reagents function by forming an O-acylisourea intermediate. When used with additives like OxymaPure or HOBt, they provide a good balance of reactivity and safety. The reaction environment is generally less basic and reducing. This is the recommended starting point. [5] |

| Phosphonium Salts | PyBOP, PyAOP | Low to Medium | Generate active esters with minimal side reactions. The risk is slightly elevated compared to carbodiimides, depending on the base used. Use of a weaker base like N-methylmorpholine (NMM) or collidine is advised over DIPEA. |

| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU | Medium to High | These are highly efficient but can be more problematic. Guanidinium byproducts and the common use of excess strong base (DIPEA) can contribute to a reducing environment. HATU, while very powerful, should be used with caution due to its higher reactivity.[8] |

Part 3: Validated Experimental Protocols

Protocol 1: Low-Risk Coupling using DIC/OxymaPure

This protocol is designed to minimize debromination by using a carbodiimide activator with a modern, highly effective additive under controlled basic conditions.

Materials:

-

Fmoc-4-bromo-L-phenylalanine

-

Resin-bound peptide with free N-terminal amine

-

Diisopropylcarbodiimide (DIC)

-

OxymaPure® (Ethyl cyanohydroxyiminoacetate)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

-

Amino Acid Pre-activation (Optional but Recommended):

-

In a separate vessel, dissolve 4 equivalents of Fmoc-4-bromo-L-phenylalanine and 4 equivalents of OxymaPure® in DMF.

-

Add 4 equivalents of DIC.

-

Allow the solution to pre-activate for 2-5 minutes at room temperature. Do not add base at this stage.

-

-

Resin Preparation:

-

Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed and the resin has been thoroughly washed with DMF.

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the resin.

-

Add 2 equivalents of NMM (preferred) or 1 equivalent of DIPEA to the reaction vessel. Using a weaker base or a lower stoichiometry of a strong base is key.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring and Wash:

-

Perform a Kaiser test or other qualitative test to confirm the reaction has gone to completion.

-

If the reaction is incomplete, allow it to proceed for another 1-2 hours. Avoid extending the reaction overnight if possible.

-

Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), followed by DCM (3x), and DMF (3x) to prepare for the next cycle.

-

Protocol 2: Verifying Palladium Contamination in Starting Material

If debromination persists even with optimized coupling chemistry, residual palladium in your 4-bromo-L-phenylalanine starting material is a strong possibility.

-

Source a New Lot: Obtain a new batch of Fmoc-4-bromo-L-phenylalanine, preferably from a different supplier. Look for a certificate of analysis that specifies trace metal content or one that explicitly states the synthetic route does not involve palladium catalysis.

-

Perform a Control Experiment: Synthesize a short, simple test peptide (e.g., Gly-Gly-4-Br-Phe-Gly) using both the old and new batches of the amino acid under the identical, optimized coupling protocol (e.g., Protocol 1).

-

Analyze and Compare: Cleave both peptides from the resin, precipitate, and analyze the crude products by LC-MS. A significant reduction or elimination of the debrominated (-78 Da) peak in the sample made with the new amino acid lot strongly indicates that the original starting material was contaminated.

References

-

Song, H., et al. (2015). A mild and environmentally attractive dehalogenation of functionalized aryl halides has been developed using nanoparticles formed from PdCl2 in the presence of tetramethyldisiloxane (TMDS) on water. Organic Letters. Available at: [Link][2]

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Available at: [Link][8]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link][3]

-

Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link][5]

-

Chen, J., et al. (2007). A practical palladium catalyzed dehalogenation of aryl halides and α-haloketones. Tetrahedron. Available at: [Link][6]

-

Li, G., et al. (2023). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. Available at: [Link][7]

-

Cui, J., et al. (2015). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Molecules. This source discusses palladium-catalyzed dehalogenation as a side reaction in Suzuki couplings, which is mechanistically relevant. Available at: [Link][9]

-

Sani, M. A., et al. (2012). A practical palladium catalyzed dehalogenation of aryl halides and α-haloketones. ResearchGate. This provides context on palladium-catalyzed dehalogenation. Available at: [Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. peptide.com [peptide.com]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. Sci-Hub. A practical palladium catalyzed dehalogenation of aryl halides and α-haloketones / Tetrahedron, 2007 [sci-hub.box]

- 7. chemrxiv.org [chemrxiv.org]

- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Improving Solubility of 4-Bromo-L-Phenylalanine

Topic: Improving solubility of 4-bromo-L-phenylalanine (4-Br-Phe) in culture media Audience: Researchers, Scientists, Drug Development Professionals Role: Senior Application Scientist

Core Directive: The Solubility Challenge

4-Bromo-L-phenylalanine (4-Br-Phe) is a halogenated non-canonical amino acid (ncAA) widely used in genetic code expansion and peptide engineering. Its poor solubility in neutral physiological buffers stems from the hydrophobic bromine substituent on the phenyl ring, which significantly increases the lipophilicity compared to native phenylalanine.

This guide provides a definitive, self-validating protocol to solubilize 4-Br-Phe without compromising cell viability or experimental reproducibility.

Master Protocol: Preparation of 100 mM Stock Solution

Scientific Rationale: 4-Br-Phe exists as a zwitterion at neutral pH, leading to strong intermolecular lattice forces and low solubility. To dissolve it effectively, you must shift the equilibrium toward the ionic form (anionic or cationic) using a strong base or acid before introducing it to the neutral culture medium.

Method A: The Alkaline Shift (Recommended for Mammalian Culture)

Best for minimizing solvent toxicity (e.g., DMSO) in sensitive cell lines.

Materials:

-

1.0 M NaOH (Sterile)

-

Milli-Q Water (or equivalent Type 1 water)

-

0.22 µm PES (Polyethersulfone) Syringe Filter

Protocol:

-

Weighing: Calculate the mass required for a 100 mM stock.

-

Example: For 10 mL of stock, weigh 244.1 mg (MW ≈ 244.1 g/mol ).

-

-

Initial Solubilization: Add the powder to a sterile tube. Add 1.0 M NaOH dropwise.

-

Volume Rule: Use approximately 10% of the final target volume (e.g., 1.0 mL NaOH for a 10 mL final solution).

-

Action: Vortex vigorously until the powder is fully dissolved and the solution is clear. The high pH deprotonates the carboxylic acid (

) and the amine (

-

-

Dilution: Slowly add Milli-Q water to reach the final volume (e.g., 9.0 mL water to reach 10 mL total).

-

Sterilization: Pass the solution through a 0.22 µm PES filter into a sterile aliquot tube.

-

Note: Do not autoclave; heat may degrade the halogenated side chain.

-

-

Storage: Use immediately or store at -20°C for up to 2 weeks. Avoid repeated freeze-thaw cycles.

Method B: The Acidic Shift (Alternative)

Best for specific bacterial strains or media sensitive to alkalinity.

Protocol: Follow the steps above but substitute 1.0 M NaOH with 1.0 M HCl .

Media Integration & Troubleshooting

Once you have a stable stock, the critical step is introducing it to the culture media without causing "Solvent Shock"—the immediate reprecipitation of the compound due to a rapid pH shift back to neutral.

Troubleshooting Guide

| Issue | Symptom | Root Cause | Corrective Action |